molecular formula C23H17N3O B11614399 N-phenyl-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine

N-phenyl-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine

Cat. No.: B11614399
M. Wt: 351.4 g/mol
InChI Key: KLLOEXZRKIIVQV-UHFFFAOYSA-N
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Description

N-phenyl-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with phenyl and prop-2-yn-1-yloxy groups, making it a versatile building block for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. One common approach is to start with the phthalazine core and introduce the phenyl and prop-2-yn-1-yloxy groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-phenyl-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-phenyl-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound shares the prop-2-yn-1-yloxy group and has similar reactivity.

    4-(prop-2-yn-1-yloxy)benzonitrile: Another compound with the prop-2-yn-1-yloxy group, used in similar applications.

    N-(2-Naphthyl)-4-[4-(2-propyn-1-yloxy)phenyl]-1-phthalazinamine: A structurally related compound with potential overlapping applications.

Uniqueness

N-phenyl-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine is unique due to its specific combination of functional groups and the phthalazine core. This combination provides distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-phenyl-4-(4-prop-2-ynoxyphenyl)phthalazin-1-amine

InChI

InChI=1S/C23H17N3O/c1-2-16-27-19-14-12-17(13-15-19)22-20-10-6-7-11-21(20)23(26-25-22)24-18-8-4-3-5-9-18/h1,3-15H,16H2,(H,24,26)

InChI Key

KLLOEXZRKIIVQV-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4

Origin of Product

United States

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